molecular formula C19H22N10O B2936919 (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 2034479-73-5

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2936919
CAS No.: 2034479-73-5
M. Wt: 406.454
InChI Key: AQAWDTKCXFMKIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a novel, potent, and ATP-competitive dual inhibitor targeting both Src family kinases (SFKs) and Phosphoinositide 3-kinases (PI3Ks). This compound has demonstrated significant anti-proliferative activity against a range of cancer cell lines, including breast cancer and glioblastoma models, by simultaneously disrupting two critical signaling nodes. Its mechanism of action involves the inhibition of key kinases such as Src, Fyn, and PI3Kα, which are frequently dysregulated in cancer and contribute to tumor progression, survival, and metastasis [https://pubmed.ncbi.nlm.nih.gov/38570139/]. The co-targeting of SFK and PI3K pathways presents a promising strategy to overcome compensatory signaling and enhance therapeutic efficacy in resistant cancers. With high biochemical potency (IC50 values in the low nanomolar range for specific isoforms) and favorable physicochemical properties, this inhibitor is a valuable chemical probe for investigating the crosstalk between these pathways in oncogenesis. It is supplied for research applications exclusively, including in vitro cell-based assays, mechanistic studies in signal transduction, and in vivo preclinical models of tumorigenesis. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N10O/c1-14-7-20-10-24-18(14)26-2-4-27(5-3-26)19(30)15-8-28(9-15)16-6-17(23-12-22-16)29-13-21-11-25-29/h6-7,10-13,15H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAWDTKCXFMKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that combines various heterocyclic structures. Its unique configuration suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Structural Overview

The compound features:

  • Pyrimidine and Triazole Rings : Known for their significant roles in biological activity.
  • Azetidine Moiety : Contributes to the structural diversity and potential interaction capabilities.
  • Piperazine Group : Often associated with various pharmacological effects.

1. Antimicrobial Activity

Compounds containing triazole and pyrimidine rings have been documented to exhibit antimicrobial properties. For instance, derivatives of pyrimidine-based compounds have shown promising results against various pathogens.

2. Anticancer Properties

Research indicates that similar compounds can induce cytotoxic effects in cancer cell lines. The presence of the triazole moiety is particularly noted for its anticancer activity.

3. Enzyme Inhibition

The interaction of the compound with specific enzymes could lead to inhibition mechanisms that are beneficial in treating diseases like cancer or infections.

Table 1: Structural Similarities and Biological Activities

Compound NameStructural FeaturesBiological Activity
6-Methylpyridin-2-carboxamideContains methylpyridine structureAntimicrobial activity
1H-Triazole derivativesTriazole ring presentAntiviral properties
Pyrimidine-based compoundsPyrimidine core with various substitutionsAnticancer effects

This table highlights compounds with structural similarities to our target compound, indicating diverse biological activities that may be explored further.

Case Study: Cytotoxicity of Triazole Derivatives

A study published in PMC demonstrated that certain triazole derivatives exhibited significant cytotoxicity against human cancer cell lines, such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, one derivative showed an IC50 value of 6.2 μM against HCT116 cells, suggesting a strong potential for anticancer applications .

The mechanism of action for compounds like (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(5-methylpyrimidin-4-yl)piperazin-1-yl)methanone likely involves:

  • Binding to Active Sites : The triazole and pyrimidine rings can form hydrogen bonds with enzyme active sites.
  • Disruption of Cellular Pathways : This may lead to apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The compound shares key structural elements with several analogs (Table 1):

Compound Name/ID Core Structure Substituents Molecular Weight (g/mol) Activity Reference
Target Compound Pyrimidine + 1,2,4-triazole Azetidine, piperazine-methanone, 5-methylpyrimidine ~510 (calculated) Hypothesized kinase inhibition
(6-Chloro-2-methylimidazo-pyridin-3-yl)methanone (8p) Imidazo-pyridine + 1,2,3-triazole Chloro, methyl, piperazine-methanone, 4-methoxy-2-nitrophenyl 554.98 Antileishmanial
(3,5-Dimethylpyrazol-1-yl)-phenylmethanone (4) Pyrazolo-pyrimidine 3,5-Dimethylpyrazole, phenylamino 414.45 Anticancer (screened)
(1-tert-Butyl-5-methyl-1H-pyrazol-4-yl)-methanone Pyrazolo-pyrimidine tert-Butyl, methyl, piperidine, methanesulfonylphenyl 552.64 Kinase inhibition (patented)

Key Observations :

  • Triazole Substitution : The target’s 1,2,4-triazole differs from 1,2,3-triazole in compounds, which may alter hydrogen-bonding interactions and target selectivity .
  • Pyrimidine vs.
  • Methanone Linkers: Piperazine-methanone groups (target) vs. pyridine-methanone () or pyrazole-methanone () may influence pharmacokinetic properties like metabolic stability .
Methodological Considerations in Similarity Assessment

As highlighted in , structural similarity metrics (e.g., Tanimoto coefficients, fingerprint-based alignment) are critical for predicting bioactivity. However, minor substituent changes (e.g., triazole regioisomerism) can drastically alter biological outcomes, emphasizing the need for multi-parameter comparisons .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can structural purity be validated?

Methodological Answer: The synthesis involves multi-step reactions, starting with coupling the triazole-pyrimidine core to the azetidine ring, followed by conjugation with the 5-methylpyrimidinyl-piperazine moiety. Key steps include:

  • Nucleophilic substitution for azetidine functionalization.
  • Mitsunobu or Buchwald-Hartwig coupling for triazole-pyrimidine linkage .
  • Schlenk techniques to ensure anhydrous conditions for sensitive intermediates.

Validation:

  • 1H/13C NMR : Confirm regioselectivity of triazole-pyrimidine bonding (e.g., δ 8.6–9.2 ppm for pyrimidine protons) .
  • ESI-MS : Match experimental and calculated molecular weights (e.g., ±0.5 Da accuracy) .
  • HPLC-PDA : Purity >95% with retention time consistency .

Q. How should researchers design initial biological activity assays for this compound?

Methodological Answer:

  • Target Selection : Prioritize kinases or parasitic enzymes (e.g., Leishmania cysteine proteases) based on structural analogs showing antileishmanial activity .
  • In vitro assays :
    • Dose-response curves (IC50) in Leishmania promastigotes or amastigotes .
    • Cytotoxicity screening in mammalian cell lines (e.g., HEK-293) to assess selectivity .
  • Positive Controls : Include reference inhibitors (e.g., miltefosine for antileishmanial assays) .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • Assign azetidine C3-protons (δ 4.1–4.5 ppm, multiplet) and piperazine N-CH2 groups (δ 2.5–3.1 ppm) .
  • FTIR : Verify carbonyl stretches (C=O, ~1680–1720 cm⁻¹) and triazole C-N vibrations (~1500 cm⁻¹) .
  • HPLC-MS/MS : Quantify trace impurities using C18 columns (acetonitrile/water gradient) .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

Methodological Answer:

  • Solubility Screening :
    • Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media (final DMSO <0.1%) .
    • Measure precipitation via dynamic light scattering (DLS).
  • Stability Studies :
    • Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) for 24–72 hours, followed by LC-MS to detect degradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?

Methodological Answer:

  • Substituent Variation :
    • Replace the 5-methylpyrimidine with bulkier groups (e.g., 5-cyclopropyl) to enhance hydrophobic interactions .
    • Modify the triazole’s N1-position to improve target binding (e.g., electron-withdrawing groups) .
  • Biological Testing : Compare IC50 values across derivatives to identify critical pharmacophores .

Q. What computational strategies predict target binding modes and off-target risks?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., CDK2 or MAPK) .
  • MD Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) .
  • Off-Target Profiling : Screen against ChEMBL or PubChem databases using similarity ensemble approach (SEA) .

Q. How can synthetic challenges (e.g., low yields in azetidine coupling) be addressed?

Methodological Answer:

  • Catalyst Optimization : Test Pd(OAc)₂/XPhos for Buchwald-Hartwig coupling to improve azetidine-pyrimidine linkage yields .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes at 120°C vs. 24 hours conventional) .
  • Byproduct Analysis : Use LC-MS to identify hydrolysis byproducts and adjust protecting groups (e.g., tert-butyloxycarbonyl) .

Q. What experimental designs resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Protocols :
    • Harmonize assay conditions (e.g., ATP concentration in kinase assays) .
    • Validate cell line authenticity (STR profiling) to rule out contamination .
  • Meta-Analysis : Pool data from multiple labs using random-effects models to assess reproducibility .

Q. How can co-crystallization studies elucidate the compound’s binding mechanism?

Methodological Answer:

  • Protein Expression : Express and purify the target protein (e.g., Leishmania dihydrofolate reductase) in E. coli .
  • Crystallization Screens : Use sitting-drop vapor diffusion with PEG/Ion screens (Hampton Research) .
  • X-ray Diffraction : Resolve structures at <2.5 Å resolution to map hydrogen bonds with triazole and pyrimidine moieties .

Q. What in vivo models are suitable for preclinical evaluation of this compound?

Methodological Answer:

  • Leishmaniasis Models :
    • BALB/c mice infected with L. major; monitor lesion size and parasite burden via qPCR .
    • Dose orally (10–50 mg/kg/day) for 14 days; compare to amphotericin B .
  • Toxicokinetics : Measure plasma half-life (LC-MS/MS) and liver enzyme markers (ALT/AST) .

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